molecular formula C22H16Cl2N4O2 B2406296 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 710317-09-2

2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2406296
CAS No.: 710317-09-2
M. Wt: 439.3
InChI Key: JQYIEPPFJGLXEU-UHFFFAOYSA-N
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Description

2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H16Cl2N4O2 and its molecular weight is 439.3. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O2/c1-12-8-17-19(22(29)28(12)11-13-4-3-7-27-10-13)18(15(9-25)21(26)30-17)14-5-2-6-16(23)20(14)24/h2-8,10,18H,11,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYIEPPFJGLXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)N1CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

PropertyValue
Molecular Formula C22H16Cl2N4O2
Molecular Weight 439.3 g/mol
IUPAC Name 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
InChI Key DABVGWHWHZSMSD-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
    • A549 (lung cancer)
    • HepG-2 (liver cancer)
  • Results :
    • The compound demonstrated IC50 values of 2.4 µg/mL against PC-3 and 3.2 µg/mL against A549 cells, indicating potent activity compared to standard drugs like Vinblastine and Colchicine .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation. It has been found to inhibit the activity of kinases such as EGFR and VEGFR-2, which are involved in cell signaling pathways that regulate cell division and survival .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their function. This property is particularly relevant for its potential use in treating diseases characterized by abnormal enzyme activity, such as cancer and viral infections.

Other Biological Activities

In addition to its anticancer properties, the compound has shown promise in other areas:

  • Antiviral Activity : Preliminary studies suggest it may inhibit viral replication.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro.

Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines revealed that the compound exhibited selective cytotoxicity against malignant cells while showing minimal effects on normal cells. The results indicated that the compound could serve as a lead for developing new anticancer therapeutics .

Study 2: Kinase Inhibition

Another research effort focused on the molecular docking studies of the compound against EGFR and VEGFR-2 kinases. The findings suggested that it binds effectively to these targets, providing a rationale for its observed biological activities .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component reactions involving ketones, aldehydes, and nitrile precursors. For example, refluxing a mixture of substituted acetophenones, aldehydes (e.g., pyridinylmethyl derivatives), malononitrile, and ammonium acetate in ethanol under anhydrous conditions for 48–72 hours is a standard protocol . The use of ammonium acetate as a catalyst facilitates cyclization, while ethanol acts as both solvent and proton donor. Yield optimization often requires strict control of temperature and reaction time to prevent side reactions like hydrolysis of the nitrile group.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for confirming the pyrano-pyridine scaffold and substituent positions. For instance, the pyridin-3-ylmethyl group exhibits distinct aromatic proton signals at δ 7.15–7.39 ppm, while the dichlorophenyl moiety shows splitting patterns indicative of para-substitution .
  • Melting point analysis : Consistent melting points (e.g., 219–222°C) validate purity .
  • TLC/HPLC : Used to monitor reaction progress and purity, with chloroform/methanol (9:1) as a common mobile phase .

Q. What structural features dictate its reactivity in medicinal chemistry applications?

  • The 2,3-dichlorophenyl group enhances lipophilicity and electron-withdrawing effects, influencing binding to hydrophobic enzyme pockets.
  • The pyridin-3-ylmethyl substituent contributes to hydrogen bonding and π-π stacking interactions, critical for target engagement.
  • The carbonitrile group at position 3 serves as a reactive handle for further derivatization (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and intermediates. For example, the ICReDD program integrates computational screening with experimental validation to identify optimal catalysts and solvent systems, reducing trial-and-error approaches . Molecular dynamics simulations further clarify solvent effects on cyclization efficiency.

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50} values)?

  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays to rule out false positives.
  • Purity verification : Use HPLC-MS to confirm >95% purity, as impurities like unreacted malononitrile can skew results .
  • Stereochemical analysis : Chiral HPLC or X-ray crystallography may reveal enantiomeric impurities affecting bioactivity .

Q. What experimental design strategies improve yield and scalability?

Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios, solvent polarity). For instance, a central composite design can identify interactions between ammonium acetate concentration and reflux time, maximizing yield while minimizing resource use .

Q. How does solvent polarity affect the compound’s stability during storage?

Polar aprotic solvents (e.g., DMF) stabilize the nitrile group against hydrolysis, while protic solvents (e.g., methanol) may accelerate degradation. Accelerated stability studies under controlled humidity and temperature (e.g., 40°C/75% RH) are recommended for long-term storage protocols .

Q. What challenges arise in purifying this compound, and how are they addressed?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers.
  • Recrystallization : Chloroform/ethanol (1:2) mixtures yield high-purity crystals but require slow cooling to avoid amorphous precipitates .

Methodological Recommendations

  • For scale-up synthesis , prioritize continuous flow reactors to enhance heat transfer and reduce side reactions .
  • Use machine learning models trained on reaction databases to predict optimal substituents for target activity .

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